molecular formula C9H11NO3 B13605835 2-Nitrobenzyl ethanol CAS No. 64987-76-4

2-Nitrobenzyl ethanol

Cat. No.: B13605835
CAS No.: 64987-76-4
M. Wt: 181.19 g/mol
InChI Key: RARBHJDPCXTMNB-UHFFFAOYSA-N
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Description

2-Nitrobenzyl ethanol is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethanol moiety. This compound is known for its photoreactive properties and is widely used in various scientific applications, particularly in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl ethanol can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol, followed by reduction. Another method includes the bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, which is then hydrolyzed to produce 2-nitrobenzyl alcohol. This alcohol can be further reduced to obtain this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ionic liquids to enhance the conversion rates and selectivity of the desired product. This method is preferred due to its higher efficiency and lower environmental impact compared to traditional solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzyl ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hydroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 2-Nitrobenzaldehyde.

    Reduction: 2-Aminobenzyl ethanol.

    Substitution: 2-Nitrobenzyl halides.

Scientific Research Applications

2-Nitrobenzyl ethanol is extensively used in scientific research due to its unique photoreactive properties. Some of its applications include:

Mechanism of Action

The photoreactivity of 2-nitrobenzyl ethanol is primarily due to the presence of the nitro group, which undergoes photochemical reactions upon exposure to light. The compound absorbs light, leading to the formation of reactive intermediates such as nitroso compounds and benzisoxazolidines. These intermediates can further react to form various products depending on the reaction conditions .

Comparison with Similar Compounds

    2-Nitrobenzyl alcohol: Similar in structure but lacks the ethanol moiety.

    1-(2-Nitrophenyl)ethanol: Similar but with a different substitution pattern on the benzene ring.

Uniqueness: 2-Nitrobenzyl ethanol is unique due to its specific photoreactive properties and the presence of both nitro and ethanol groups, which make it versatile for various applications in photochemistry and photobiology .

Properties

CAS No.

64987-76-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(2-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H11NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3

InChI Key

RARBHJDPCXTMNB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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